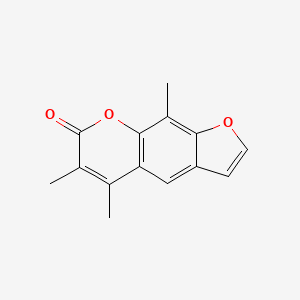
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- is a complex organic compound with a unique structure that includes a furobenzopyran ring system
Preparation Methods
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the furobenzopyran core, followed by the introduction of methyl groups at the 5, 6, and 9 positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, where reagents like halogens or nitrating agents can introduce new functional groups.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- can be compared with other similar compounds such as:
Bergapten (7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-): Known for its use in phototherapy for skin disorders.
Heraclenin (7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-): Studied for its potential anti-inflammatory properties.
Isopimpinellin (7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-): Known for its presence in certain plants and potential health benefits.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15912-93-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5,6,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-8(2)14(15)17-13-9(3)12-10(4-5-16-12)6-11(7)13/h4-6H,1-3H3 |
InChI Key |
OBBNHWAIDHAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3C=COC3=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















